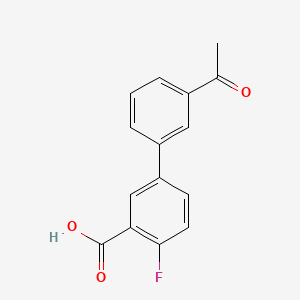
4-Hydroxynebivolol
Übersicht
Beschreibung
4-Hydroxy Nebivolol is a major metabolite of nebivolol, a medication used in the management and treatment of hypertension . It is formed by the hydroxylation of nebivolol by the cytochrome P450 (CYP) isoform CYP2D6 . The molecular formula of 4-Hydroxy Nebivolol is C22H28ClF2NO6 .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy Nebivolol is C22H28ClF2NO6 . The IUPAC name is 6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrate;hydrochloride . The molecular weight is 475.9 g/mol .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of 4-Hydroxy Nebivolol is the hydroxylation of nebivolol by the cytochrome P450 (CYP) isoform CYP2D6 . More detailed information about other possible chemical reactions is not available in the search results.Physical And Chemical Properties Analysis
The molecular weight of 4-Hydroxy Nebivolol is 475.9 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 6 . The exact mass is 475.1573216 g/mol . The topological polar surface area is 92.2 Ų .Wissenschaftliche Forschungsanwendungen
Anti-mikrobielle Aktivität
Eine Reihe von Sulfonamid- und Carbamatsderivaten des Nebivolol-Arzneimittelzwischenprodukts wurden synthetisiert und auf ihre in-vitro-antimikrobielle Aktivität gegen vier Bakterien- und drei Pilzstämme untersucht . Die Verbindungen zeigten eine vielversprechende antimikrobielle Aktivität gegen alle getesteten Bakterien- und Pilzstämme .
Anti-inflammatorische Aktivität
Die gleiche Reihe von Verbindungen wurde auch auf ihre in-vitro- und in-vivo-anti-inflammatorische Aktivität untersucht . Sie zeigten eine starke anti-inflammatorische Aktivität, indem sie die LPS-induzierte Entzündung in der RAW 264.7-Zelllinie hemmten, eine konzentrationsabhängige Hemmung von COX-1 und COX-2 und eine dosisabhängige Antagonisierung des Carrageenan-induzierten Pfotenödems und Granulomgewebes bei Ratten .
In-silico-antimikrobielle und anti-inflammatorische Studien
Molekulardokking-, ADMET- und QSAR-Studien zeigten, dass die aufgezeichneten in-silico-Profile in einer starken Korrelation zu den in-vitro- und in-vivo-antimikrobiellen und anti-inflammatorischen Ergebnissen stehen .
Behandlung von Bluthochdruck und Herzinsuffizienz
Nebivolol, ein hochspezifischer β1-Rezeptor-Antagonist mit einem einzigartigen pharmakologischen Profil, ist in den USA zur Behandlung von Bluthochdruck und in Europa zur Behandlung von Bluthochdruck und Herzinsuffizienz zugelassen .
Junge Patienten und Dosierungsschema
In-silico-Studien wurden durchgeführt, um eine bessere Wirksamkeit und Sicherheit bei jungen Patienten zu erreichen. Die Simulation verschiedener Dosierungsschemata ergab eine erhöhte Wahrscheinlichkeit für Wirksamkeit und Sicherheit, wenn das Dosierungsschema auf 6 mg alle 36 Stunden geändert wurde .
Oxidative N-Dealkylierung
Die oxidative N-Dealkylierung von Nebivolol führt zur Bildung von 1-(6-Fluor-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1,2-diol mit anschließender Oxidation zu (6-Fluor-3,4-dihydro-2H-1-benzopyran-2-yl)(hydroxy)essigsäure .
Wirkmechanismus
Target of Action
4-Hydroxy Nebivolol is a major metabolite of Nebivolol , which is a highly selective beta-1 adrenergic receptor antagonist . The beta-1 adrenergic receptors are primarily located in the heart and kidneys. They play a crucial role in the regulation of heart rate, heart contractility, and renin release from the kidneys .
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxy Nebivolol are likely similar to those of Nebivolol. Nebivolol is known to decrease vascular resistance and increase stroke volume and cardiac output without negatively affecting left ventricular function . It also enhances nitric oxide bioavailability via the L-arginine-nitric oxide pathway , which can lead to vasodilation .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxy Nebivolol involves first-order absorption kinetics with pre-systemic metabolism, first-order systemic metabolism, and bicompartmental distribution This suggests that the compound is well-absorbed, undergoes significant metabolism (likely in the liver), and is distributed throughout the body
Result of Action
The molecular and cellular effects of 4-Hydroxy Nebivolol are likely to be similar to those of Nebivolol. Nebivolol has been shown to affect mitochondria by impairing ATPase activity, disrupting oxygen consumption, and even triggering premature apoptosis . These effects are likely due to the compound’s interaction with beta-1 adrenergic receptors and its influence on nitric oxide bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy Nebivolol. For instance, the presence of certain substances in the environment could affect the toxicity of transformation products generated during different reaction mechanisms . Additionally, the metabolic effects of Nebivolol and its metabolites can be influenced by factors such as patient’s health status, co-administered drugs, and genetic polymorphisms in drug-metabolizing enzymes .
Zukünftige Richtungen
Nebivolol has shown comparable efficacy to currently recommended therapies in lowering peripheral blood pressure in adults with hypertension with a very low rate of side effects . It also has beneficial effects on central blood pressure compared with other β-blockers . Clinical data also suggest that nebivolol may be useful in patients who have experienced erectile dysfunction while on other β-blockers . These findings suggest potential utility in the treatment of hypertension and heart failure with reduced ejection fraction . Whether the advantages translate to an improved long-term clinical outcome remains to be clarified, and ongoing prospective studies will show this in the future .
Biochemische Analyse
Biochemical Properties
4-Hydroxy Nebivolol interacts with beta-1 adrenergic receptors, similar to its parent compound, Nebivolol . It is involved in the regulation of heart rate and blood pressure, primarily through its antagonistic action on these receptors . The interaction of 4-Hydroxy Nebivolol with these receptors is believed to be the primary mechanism through which it exerts its therapeutic effects .
Cellular Effects
4-Hydroxy Nebivolol influences cell function by modulating the activity of beta-1 adrenergic receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can lead to a decrease in heart rate and blood pressure, which are critical parameters in cardiovascular health .
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy Nebivolol involves its binding to beta-1 adrenergic receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately influencing the physiological functions regulated by these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy Nebivolol have been observed to change over time . For instance, it has been found that the drug’s effects on blood pressure and heart rate can persist for up to 48 hours after administration . This suggests that 4-Hydroxy Nebivolol has a relatively long duration of action .
Dosage Effects in Animal Models
In animal models, the effects of 4-Hydroxy Nebivolol have been observed to vary with dosage . For instance, in spontaneously hypertensive rats, acute administration of Nebivolol (the parent compound of 4-Hydroxy Nebivolol) has been found to lower blood pressure .
Metabolic Pathways
4-Hydroxy Nebivolol is involved in the metabolic pathway of Nebivolol, being formed through the hydroxylation of Nebivolol by the enzyme CYP2D6 . This metabolic pathway is critical for the drug’s pharmacological activity, as it leads to the formation of 4-Hydroxy Nebivolol, which is an active metabolite with therapeutic effects .
Transport and Distribution
The transport and distribution of 4-Hydroxy Nebivolol within cells and tissues are likely to be similar to those of its parent compound, Nebivolol . Nebivolol is known to be distributed throughout the body, reaching various tissues and organs
Eigenschaften
IUPAC Name |
6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO5.ClH.H2O/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLYRGGZJNHZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClF2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849563 | |
| Record name | 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178383-76-1 | |
| Record name | 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B595912.png)
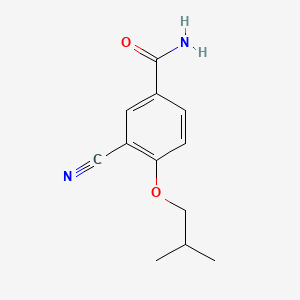
![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)
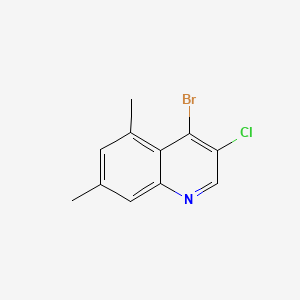
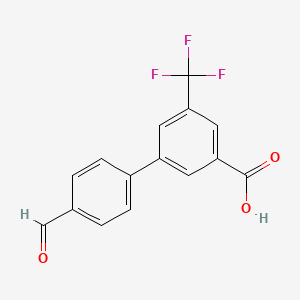

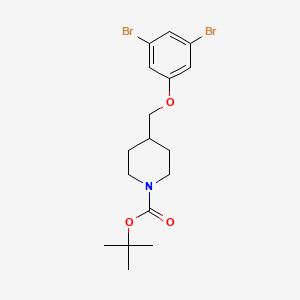
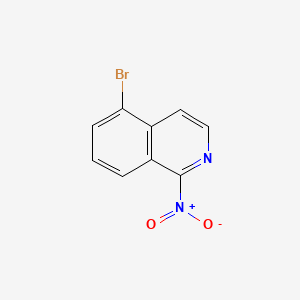
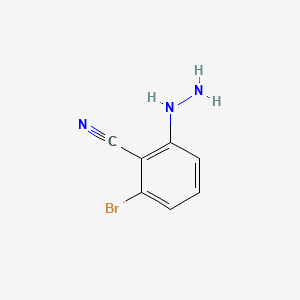
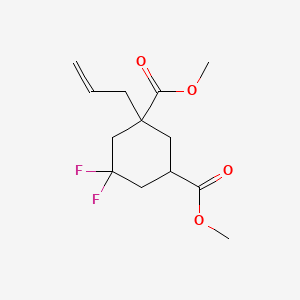
![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)
